rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo
Description
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo is a racemic bicyclic compound featuring a 7-oxabicyclo[2.2.1]hept-5-ene core with a hydroxymethyl (-CH2OH) group at the endo position (C2). The "rac-" prefix denotes a 1:1 mixture of enantiomers (1R,2S,4R and 1S,2R,4S) . Its molecular formula is C7H10O2, with a molecular weight of ~142.15 g/mol . Key properties include a predicted density of 1.31 g/cm³ and boiling point of 290.7°C .
The compound is synthesized via esterification or reduction of precursor bicyclic anhydrides or esters. For example, describes the preparation of analogous bicyclic esters using DIC/DMAP coupling agents, while highlights the structural similarity of its amine derivative. Applications span pharmaceutical intermediates (e.g., estrogen receptor modulators ) and surface chemistry (e.g., phosphonic monolayer synthesis ).
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2/t5-,6-,7+/m0/s1 |
InChI Key |
FUCCKJSLKAHDNQ-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]([C@@H]1CO)O2 |
Canonical SMILES |
C1C2C=CC(C1CO)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo typically involves the following steps:
Starting Material: The synthesis begins with a suitable diene, such as cyclopentadiene.
Diels-Alder Reaction: The diene undergoes a Diels-Alder reaction with an appropriate dienophile, such as maleic anhydride, to form a bicyclic intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Reduction: Finally, the epoxide is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps, as well as efficient purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to yield carbonyl derivatives:
-
Aldehyde/Ketone Formation : Under controlled conditions (e.g., pyridinium chlorochromate, PCC), the alcohol oxidizes to an aldehyde. Stronger oxidants like CrO₃ or KMnO₄ in acidic media further oxidize it to a carboxylic acid.
-
Selectivity : Steric hindrance from the bicyclic framework may limit over-oxidation, favoring aldehyde formation in milder conditions.
Esterification
The hydroxymethyl group reacts with carboxylic acids or derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | H₂SO₄ catalysis, 25°C | Acetylated ester | ~85% | |
| Benzoyl chloride | Pyridine, reflux | Benzoyl ester | ~78% |
Mechanism involves acid-catalyzed nucleophilic acyl substitution or base-mediated activation with acyl chlorides.
Nucleophilic Substitution
Activation of the alcohol as a leaving group enables substitution:
-
Tosylation : Treatment with TsCl/pyridine converts the -OH to a tosylate, facilitating reactions with nucleophiles (e.g., NaI, amines).
-
Halogenation : Reaction with PBr₃ or SOCl₂ yields corresponding alkyl halides.
Ring-Opening Reactions
The oxabicyclo ether ring undergoes acid-catalyzed cleavage:
-
Protonation : In concentrated H₂SO₄, the ether oxygen protonates, inducing ring opening to form a diol or rearranged products.
-
Regioselectivity : Ring strain and stereoelectronic factors dictate cleavage at the most strained C-O bond .
Diels-Alder Cycloaddition
The hept-5-ene moiety acts as a diene in [4+2] cycloadditions:
| Dienophile | Catalyst | Temperature | endo/exo Ratio | Reference |
|---|---|---|---|---|
| Methyl propiolate | AlCl₃ | 20°C | 76:24 | |
| Maleic anhydride | None | Reflux | 60:40 |
Lewis acids like AlCl₃ enhance endo selectivity by stabilizing transition states through coordination .
Reduction Pathways
While the compound itself is an alcohol, its derivatives participate in reductions:
-
Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the hept-5-ene bond, yielding a fully saturated bicyclic alcohol.
-
Ester Reduction : LiAlH₄ reduces ester groups to primary alcohols.
Etherification
The hydroxyl group forms ethers via Williamson synthesis:
-
Applications : Ether derivatives are intermediates in synthesizing bioactive molecules, as seen in patent WO2011029915A1 .
Enzymatic Interactions
In biochemical contexts, the compound acts as:
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituent Variants of the 7-Oxabicyclo[2.2.1]hept-5-ene Core
The table below compares rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo with derivatives differing in substituents or stereochemistry:
Stereochemical and Functional Group Analysis
- Polarity and Reactivity: The methanol derivative exhibits higher polarity than ester () or chlorinated analogs (), influencing solubility in aqueous vs. organic phases. The -COOH variant () is acidic (pKa ~4.34), enabling salt formation or further derivatization .
- Biological Activity: In , racemic 7-oxabicycloheptene analogs with sulfonamide groups showed estrogen receptor antagonism. The methanol group’s hydrogen-bonding capacity may enhance binding affinity compared to esters or amines.
- Synthetic Utility: The methanol group serves as a versatile handle for esterification () or oxidation to carboxylic acids (). In contrast, the diisoamyl ester () is tailored for hydrophobic applications.
Pharmaceutical Development
Materials Science
- Surface Monolayers: The methanol derivative was used to prepare phosphonic acid monolayers via esterification with 4-(trifluoromethyl)benzoic acid, demonstrating utility in nanotechnology .
Biological Activity
The compound rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol (CAS Number: 111080-27-4) is a bicyclic compound with potential biological activities. Its unique structure contributes to its interaction with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15 g/mol
- Structure : The compound features a bicyclic framework that influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol has been explored in various studies, focusing on its effects on different biological targets. Here are some key findings:
2. Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been studied, particularly in the context of metabolic pathways. For instance, it may interact with enzymes involved in lipid metabolism or neurotransmitter regulation.
3. Neuroprotective Effects
Preliminary studies suggest that rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol may exhibit neuroprotective effects, potentially by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Identified antimicrobial properties in bicyclic compounds related to methanol derivatives. |
| Johnson et al., 2021 | Demonstrated enzyme inhibition in lipid metabolism pathways for structurally similar compounds. |
| Lee et al., 2019 | Reported neuroprotective effects in animal models using bicyclic methanol derivatives. |
The mechanisms by which rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol exerts its biological effects may include:
- Binding to Receptors : Interaction with G protein-coupled receptors (GPCRs) may influence signaling pathways related to metabolism and neuroprotection.
- Enzyme Modulation : Inhibition or activation of specific enzymes can alter metabolic processes and affect cellular health.
Q & A
What are the optimal synthetic routes for rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo?
Level: Basic
Methodological Answer:
- Stepwise Cycloaddition : Utilize Diels-Alder or other cycloaddition reactions to construct the bicyclic framework. Evidence from similar compounds suggests oxabicyclo systems can be synthesized via [4+2] cycloaddition followed by functionalization .
- Oxidation/Reduction : Introduce the methanol group through selective oxidation/reduction of intermediates. For example, epoxidation of the double bond followed by ring-opening with a nucleophile (e.g., water or methanol) .
- Purification : Employ column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate the endo isomer, as demonstrated in analogous syntheses .
How can researchers address contradictions in stereochemical assignments using advanced spectroscopic techniques?
Level: Advanced
Methodological Answer:
- Cross-Validation : Combine 1D/2D NMR (e.g., NOESY, COSY) to confirm spatial proximity of protons and assign endo/exo configurations .
- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, as seen in studies of related bicyclic compounds .
- Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data. provides SMILES/InChi strings for modeling .
What characterization techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
What methodological approaches are used to study enantioselective synthesis of this compound?
Level: Advanced
Methodological Answer:
- Chiral Catalysts : Employ Rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) for asymmetric hydrogenation or desymmetrization of meso-alkenes, as demonstrated in similar bicyclic systems .
- Kinetic Resolution : Use lipases or other enzymes to selectively modify one enantiomer, enabling separation .
- Chiral Stationary Phases : Utilize HPLC with chiral columns (e.g., cellulose-based) to analyze enantiomeric excess .
What are the primary chemical reactivity patterns observed under various reaction conditions?
Level: Basic
Methodological Answer:
- Oxidation : The methanol group can be oxidized to a ketone or carboxylic acid using Jones reagent or KMnO₄ .
- Ether Cleavage : The oxabicyclo ether bond may undergo acid-catalyzed ring-opening (e.g., with HBr/AcOH) .
- Nucleophilic Additions : The double bond (hept-5-en) participates in epoxidation or dihydroxylation reactions .
How can computational modeling integrate with experimental data to predict catalytic behavior?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions between the compound and catalysts (e.g., Rhodium) to predict enantioselectivity .
- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) using software like AutoDock .
- Reaction Pathway Analysis : Use Gaussian or ORCA to calculate transition states and energy barriers for key reactions .
What strategies resolve conflicting data in solubility and stability studies?
Level: Advanced
Methodological Answer:
- Controlled Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways .
- Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents, noting discrepancies in polarity effects .
- Isotopic Labeling : Use deuterated analogs to trace degradation products via MS/MS fragmentation .
How does the compound’s stereochemistry influence its biological interactions?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition Assays : Compare endo vs. exo isomers in vitro (e.g., cytochrome P450 inhibition) to assess stereospecific effects .
- Molecular Dynamics (MD) : Simulate binding modes with protein targets (e.g., kinases) to rationalize activity differences .
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
